molecular formula C25H25N3O5 B4147471 ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

Cat. No.: B4147471
M. Wt: 447.5 g/mol
InChI Key: YFTZORKELJVXCX-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihistamine properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 4-{3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit enzymes like Rho-kinase and cathepsin S, which play roles in various biological processes . The compound may also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is unique due to its specific combination of benzoxazole and piperidine moieties, which confer distinct pharmacological properties

Properties

IUPAC Name

ethyl 4-[3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-2-32-25(31)17-7-9-18(10-8-17)28-22(29)15-20(24(28)30)27-13-11-16(12-14-27)23-26-19-5-3-4-6-21(19)33-23/h3-10,16,20H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTZORKELJVXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 2
ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 3
ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Reactant of Route 6
ETHYL 4-{3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE

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